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Cat. No.: B049150 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction

3-Methylbenzyl bromide, also known as α-bromo-m-xylene, is a substituted benzyl halide that

serves as a valuable and versatile alkylating agent in organic synthesis. Its utility lies in its

ability to introduce the 3-methylbenzyl group into a wide array of molecules through

nucleophilic substitution reactions. This functionalization is of significant interest in the

pharmaceutical and agrochemical industries, where the 3-methylbenzyl moiety can be found in

various biologically active compounds. This document provides detailed application notes,

experimental protocols, and quantitative data for the use of 3-methylbenzyl bromide in the

alkylation of N-, O-, and S-nucleophiles.
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Property Value Reference

CAS Number 620-13-3 [1]

Molecular Formula C₈H₉Br [1]

Molecular Weight 185.06 g/mol [1]

Appearance Colorless to pale yellow liquid [2]

Boiling Point 185 °C / 340 mmHg [1]

Density 1.37 g/mL at 25 °C [1]

Refractive Index n20/D 1.566 [1]

Applications in Organic Synthesis
3-Methylbenzyl bromide is a key intermediate for the synthesis of a variety of organic

compounds.[2][3] It readily participates in nucleophilic substitution reactions, making it an

excellent choice for the introduction of the 3-methylbenzyl group.

N-Alkylation of Amines
The alkylation of amines with 3-methylbenzyl bromide is a common method for the synthesis

of secondary and tertiary amines, as well as quaternary ammonium salts.[2] These reactions

are typically carried out in the presence of a base to neutralize the hydrogen bromide formed

during the reaction.

Table 1: N-Alkylation of Secondary Amines with Substituted Benzyl Bromides
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Entry
Benzyl
Bromide

Secondary
Amine

Product Yield (%)

1
4-Nitrobenzyl

bromide
Morpholine

N-(4-

Nitrobenzyl)morp

holine

92

2
4-Nitrobenzyl

bromide
Piperidine

1-(4-

Nitrobenzyl)piper

idine

94

3
4-Nitrobenzyl

bromide
Pyrrolidine

1-(4-

Nitrobenzyl)pyrro

lidine

90

4
4-Chlorobenzyl

bromide
Morpholine

N-(4-

Chlorobenzyl)mo

rpholine

88

5
2-Chlorobenzyl

bromide
Morpholine

N-(2-

Chlorobenzyl)mo

rpholine

85

6 Benzyl bromide Morpholine

N-

Benzylmorpholin

e

87

Adapted from a study on the synthesis of tertiary amines in aqueous medium.

Experimental Protocol: Synthesis of N-(3-Methylbenzyl)morpholine

This protocol is adapted from a general procedure for the synthesis of tertiary amines.

Materials: 3-Methylbenzyl bromide, morpholine, sodium hydroxide (NaOH), dioxane, water,

ethyl acetate, silica gel.

Procedure:

To a solution of morpholine (1.2 mmol) in a mixture of dioxane and water, add sodium

hydroxide (1.5 mmol).
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To this mixture, add a solution of 3-methylbenzyl bromide (1.0 mmol) in dioxane

dropwise at room temperature.

Stir the reaction mixture vigorously for 15-30 minutes. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

After completion of the reaction, add water to the reaction mixture and extract the product

with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane/ethyl acetate) to afford the pure N-(3-methylbenzyl)morpholine.

Start Dissolve Morpholine & NaOH
in Dioxane/Water

Add 3-Methylbenzyl Bromide
(dropwise, RT)

Stir at RT
(15-30 min)

Aqueous Workup &
Extraction with Ethyl Acetate Column Chromatography End

Click to download full resolution via product page

Caption: Workflow for the N-alkylation of morpholine.

O-Alkylation of Phenols
The reaction of 3-methylbenzyl bromide with phenols or their corresponding phenoxides

provides a straightforward route to 3-methylbenzyl aryl ethers. This transformation is typically

performed in the presence of a base to deprotonate the phenol.

Table 2: O-Alkylation of Phenol with Benzyl Bromide

Entry Phenol
Alkylating
Agent

Product Yield (%)

1 Phenol Benzyl bromide
Benzyl phenyl

ether
99

Adapted from a one-pot procedure for the synthesis of benzyl phenyl ether.[3]
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Experimental Protocol: Synthesis of 3-Methylbenzyl Phenyl Ether

This protocol is adapted from a general procedure for the synthesis of benzyl phenyl ether.[3]

Materials: Phenol, sodium hydride (NaH) or potassium carbonate (K₂CO₃), 3-methylbenzyl
bromide, anhydrous N,N-dimethylformamide (DMF) or acetonitrile, diethyl ether.

Procedure:

To a solution of phenol (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydride (1.1

mmol, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

Add 3-methylbenzyl bromide (1.05 mmol) to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

Upon completion, quench the reaction by the slow addition of water.

Extract the aqueous layer with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium

sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 3-methylbenzyl

phenyl ether.

Start Dissolve Phenol in
Anhydrous DMF

Add NaH at 0°C,
then stir at RT Add 3-Methylbenzyl Bromide Stir at RT

(12-24 h)
Quench with Water &

Extract with Diethyl Ether Column Chromatography End

Click to download full resolution via product page

Caption: Workflow for the O-alkylation of phenol.

S-Alkylation of Thiols
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3-Methylbenzyl bromide is also an effective reagent for the S-alkylation of thiols, leading to

the formation of thioethers. A convenient one-pot synthesis from benzyl halides using thiourea

avoids the handling of odorous thiols.

Table 3: One-Pot Synthesis of Unsymmetrical Benzyl Thioethers from Benzyl Halides and

Thiourea

Entry
Benzyl Halide
1 (Ar¹CH₂X)

Benzyl Halide
2 (Ar²CH₂X)

Product
(Ar¹CH₂SCH₂A
r²)

Yield (%)

1
2-Methylbenzyl

chloride

3-Methylbenzyl

chloride

2-Methylbenzyl

3-methylbenzyl

sulfide

94

2
3-Methylbenzyl

chloride

4-Methylbenzyl

bromide

3-Methylbenzyl

4-methylbenzyl

sulfide

93

3
3-Methylbenzyl

chloride

3-Chlorobenzyl

bromide

3-Chlorobenzyl

3-methylbenzyl

sulfide

91

4
3-Methylbenzyl

chloride

2-Chlorobenzyl

bromide

2-Chlorobenzyl

3-methylbenzyl

sulfide

89

Adapted from a study on the one-pot synthesis of benzyl thioethers.[4]

Experimental Protocol: Synthesis of (3-Methylbenzyl)(phenyl)sulfane

This protocol is adapted from a general procedure for the synthesis of benzyl thioethers.[4]

Materials: Thiophenol, sodium hydroxide (NaOH), 3-methylbenzyl bromide, ethanol,

dichloromethane.

Procedure:

Dissolve thiophenol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
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Add a solution of sodium hydroxide (1.0 mmol) in water to the flask and stir for 10 minutes

at room temperature to form the sodium thiophenolate.

Add 3-methylbenzyl bromide (1.0 mmol) to the reaction mixture.

Heat the mixture to reflux and monitor the reaction by TLC.

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature

and remove the ethanol under reduced pressure.

Partition the residue between water and dichloromethane.

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium

sulfate, and concentrate to give the crude product.

Purify by column chromatography on silica gel to obtain the pure (3-methylbenzyl)

(phenyl)sulfane.

Start Dissolve Thiophenol & NaOH
in Ethanol

Stir at RT
(10 min) Add 3-Methylbenzyl Bromide Reflux

(2-4 h)
Remove Ethanol &

Partition between Water/DCM Column Chromatography End

Click to download full resolution via product page

Caption: Workflow for the S-alkylation of thiophenol.

Biological Activity of 3-Methylbenzyl Derivatives
The incorporation of the 3-methylbenzyl group into various molecular scaffolds has led to the

discovery of compounds with interesting biological activities.

Enzyme Inhibition: Certain 3-arylcoumarins bearing an N-(3-methylbenzyl)triazole moiety

have been identified as dual inhibitors of lipoxygenase and butyrylcholinesterase, enzymes

relevant to the pathology of Alzheimer's disease.

Hypoglycemic Activity: Derivatives of 3-benzyl-8-methylxanthine have shown potential

hypoglycemic activity in preclinical studies.[5]
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Antiviral and Anti-Phytopathogenic Activity: Some flavonoid derivatives containing a 9-(3-

methylbenzyl) group have demonstrated antiviral and anti-phytopathogenic fungus

properties.

Antibacterial Activity: 3-Benzylamide derivatives have been investigated as inhibitors of the

bacterial cell division protein FtsZ, showing activity against Gram-positive bacteria.

Signaling Pathway Modulation by N-Benzyl
Derivatives
While a specific signaling pathway directly modulated by 3-methylbenzyl bromide itself is not

extensively documented, the broader class of N-benzyl compounds has been shown to interact

with key cellular signaling pathways. A prominent example is the N-benzylphenethylamine

(NBOMe) series of compounds, which are potent agonists of the serotonin 5-HT₂A receptor.

Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a signaling

cascade involving the Gq/G₁₁ protein. This leads to the activation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate

(IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while

DAG activates protein kinase C (PKC). These downstream effectors modulate a wide range of

cellular processes, including neuronal excitability, plasticity, and gene expression. The potent

activity of NBOMes at this receptor highlights how the N-benzyl motif can be a key

pharmacophore for potent and selective modulation of cellular signaling.[4][6]
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Caption: Signaling pathway of N-benzylphenethylamines.
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Conclusion
3-Methylbenzyl bromide is a highly effective and versatile alkylating agent for a variety of

nucleophiles, providing access to a diverse range of functionalized molecules. The protocols

and data presented here offer a valuable resource for researchers in organic synthesis and

medicinal chemistry. Furthermore, the biological activities of 3-methylbenzyl derivatives and the

ability of the broader class of N-benzyl compounds to modulate key signaling pathways

underscore the importance of this structural motif in the design of new therapeutic agents. As

with all reactive alkylating agents, appropriate safety precautions should be taken when

handling 3-methylbenzyl bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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